Cas no 55356-46-2 (Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
- ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate
- Ethyl 4-(4-Morpholinophenyl)-3-oxopropanoate
- ethyl 4'-morpholinobenzoylacetate
- 4-(4-MORPHOLINYL)-BETA-OXO-BENZENEPROPANOIC ACID ETHYL ESTER
- 3-(4-Morpholin-4-yl-phenyl)-3-oxo-propionic acid ethyl ester
- DB-365529
- DTXSID80622860
- BCP34573
- AS-70974
- SY015636
- CS-0453569
- Ethyl3-(4-morpholinophenyl)-3-oxopropanoate
- MFCD11974624
- Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
- SCHEMBL5089230
- AKOS016011086
- 4-(4-Morpholinyl)-.beta.-oxo-benzenepropanoic acid ethyl ester
- 55356-46-2
-
- MDL: MFCD11974624
- インチ: InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3
- InChIKey: MLGMJULJUAPAEY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 277.13100
- どういたいしつりょう: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 55.84000
- LogP: 1.72410
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate セキュリティ情報
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB455934-1g |
4-(4-Morpholinyl)-.beta.-oxo-benzenepropanoic acid ethyl ester; . |
55356-46-2 | 1g |
€302.60 | 2025-02-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EY653-100mg |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 97% | 100mg |
¥376.0 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01185-5g |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 5g |
¥5819.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01185-1g |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 1g |
¥1959.0 | 2023-09-05 | |
eNovation Chemicals LLC | D691186-10g |
Ethyl 3-(4-Morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 10g |
$890 | 2024-07-20 | |
Apollo Scientific | OR471703-1g |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 1g |
£266.00 | 2025-02-20 | |
Apollo Scientific | OR471703-5g |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 5g |
£628.00 | 2025-02-20 | |
Alichem | A019119698-250mg |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 250mg |
$226.44 | 2023-09-01 | |
eNovation Chemicals LLC | D691186-10g |
Ethyl 3-(4-Morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 95% | 10g |
$890 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524236-10g |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |
55356-46-2 | 98% | 10g |
¥8748.00 | 2024-05-09 |
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoateに関する追加情報
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS No. 55356-46-2): A Comprehensive Overview
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, with the CAS registry number 55356-46-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a morpholine ring attached to a phenyl group, which is further connected to an ethyl ester moiety via a ketone functional group. This combination of structural elements contributes to its diverse chemical reactivity and biological activity.
The morpholine ring in Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate plays a crucial role in its chemical behavior. Morpholine, a six-membered ring containing one oxygen atom and one nitrogen atom, is known for its versatility in organic synthesis. Its presence in this compound enhances the molecule's ability to form hydrogen bonds, which is a key factor in its interactions with biological systems. Recent studies have highlighted the importance of morpholine-containing compounds in modulating enzyme activity and receptor binding, making them valuable targets for drug discovery.
One of the most notable aspects of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is its biological activity. Research has shown that this compound exhibits potential as a modulator of various cellular pathways, including those involved in inflammation and neurodegenerative diseases. For instance, studies have demonstrated that it can influence the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These findings suggest that Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate could serve as a lead compound for the development of anti-inflammatory agents.
In addition to its biological activity, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has been explored for its synthetic applications. The ester functional group present in the molecule makes it amenable to various organic transformations, such as hydrolysis and nucleophilic substitution reactions. These reactions can be used to modify the molecule further, potentially leading to the creation of derivatives with enhanced pharmacokinetic properties or improved bioavailability.
Recent advancements in computational chemistry have also shed light on the molecular modeling of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. Using techniques such as molecular docking and quantum mechanics calculations, researchers have been able to predict the binding affinities of this compound to various protein targets. These insights are invaluable for understanding its mechanism of action and for designing more effective drug candidates.
Another area of interest surrounding Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is its toxicological profile. As with any compound intended for therapeutic use, understanding its safety profile is critical. Preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further preclinical testing. However, additional research is required to fully characterize its long-term effects and potential for adverse reactions.
The synthesis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate involves a series of well-established organic reactions. Typically, the process begins with the preparation of the morpholine derivative followed by coupling with an appropriate phenolic compound. The final step involves esterification to introduce the ethyl ester group. This multi-step synthesis highlights the importance of precise reaction control and purification techniques to ensure high yields and product quality.
Looking ahead, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate holds significant potential for further exploration in both academic and industrial settings. Its unique combination of structural features and biological activity positions it as a valuable tool in drug discovery efforts targeting inflammatory diseases, neurodegenerative conditions, and other therapeutic areas.
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